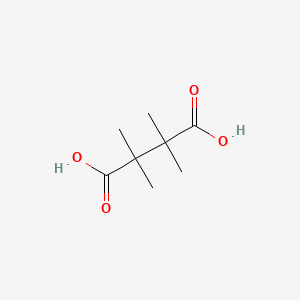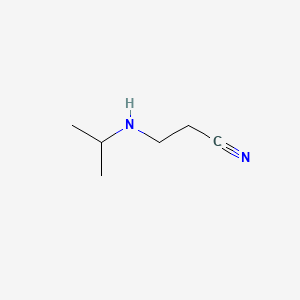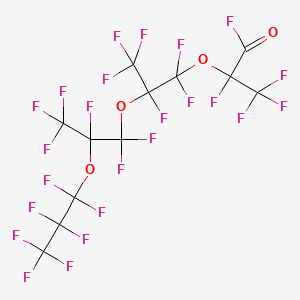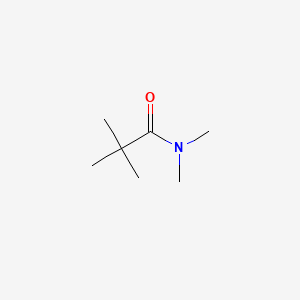
N,N-Dimethylpivalamide
Descripción general
Descripción
It is a colorless or slightly yellow liquid at room temperature and has a faint amine-like odor. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
N,N-Dimethylpivalamide can be synthesized through several methods. One common synthetic route involves the reaction of pivalic acid with dimethylamine in the presence of a dehydrating agent . The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Análisis De Reacciones Químicas
N,N-Dimethylpivalamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Dimethylpivalamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which N,N-Dimethylpivalamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can form stable complexes with these molecules, altering their activity and function . The specific pathways involved depend on the context of its use, whether in chemical synthesis, biological studies, or industrial applications.
Comparación Con Compuestos Similares
N,N-Dimethylpivalamide is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
N,N-Dimethylacetamide: Another dimethylamide with different reactivity and applications.
N,N-Dimethylformamide: Widely used as a solvent and reagent in organic synthesis.
Pivalamide: The amide of pivalic acid, with different functional group substitutions.
These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity profiles.
Propiedades
IUPAC Name |
N,N,2,2-tetramethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,3)6(9)8(4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVGHTRVYWUWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179071 | |
| Record name | N,N-Dimethyl-tert-butylcarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24331-71-3 | |
| Record name | N,N-Dimethyl-tert-butylcarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024331713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-tert-butylcarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was N,N-Dimethylpivalamide used in the synthesis of L-733,725?
A1: this compound, when mixed with acetonitrile, acts as a polar, moderately basic solvent. [] This solvent system, along with trifluoromethanesulfonic acid as a catalyst, was found to be crucial in achieving high chemoselectivity during the alkylation of ascomycin with the imidazolyl trichloroacetimidate side chain. [] This high chemoselectivity specifically targets the C32 hydroxy group of the unprotected ascomycin, a critical step in the synthesis of the immunosuppressant L-733,725. []
Q2: What is the role of this compound in the complex Tetrachlorobis(this compound)uranium(IV)?
A2: While the provided abstract does not offer details on the specific interactions within the complex, the formula [U(C7H15NO)2Cl4] suggests that two molecules of this compound (C7H15NO) are directly coordinating with the central Uranium atom. [] Further research is necessary to understand the specific nature of this coordination and its implications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



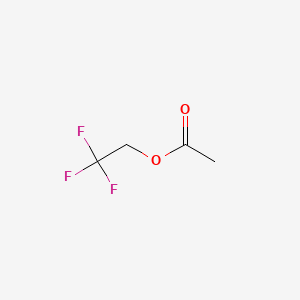



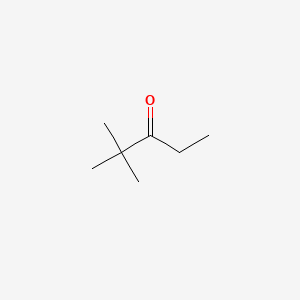
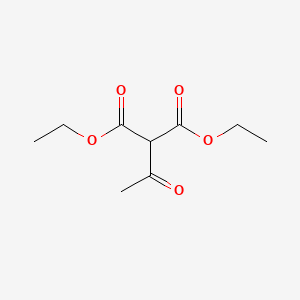
![1-[3-(trifluoromethyl)phenyl]propanol-1](/img/structure/B1295212.png)
